molecular formula C16H24FN3O2 B1479231 Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2098003-08-6

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B1479231
CAS No.: 2098003-08-6
M. Wt: 309.38 g/mol
InChI Key: NPYYPAFRJNIRPW-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H24FN3O2 and its molecular weight is 309.38 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[[1-(2-fluoropyridin-4-yl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYPAFRJNIRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22FN3O2C_{16}H_{22}FN_{3}O_{2}, with a molecular weight of approximately 303.37 g/mol. The compound features a tert-butyl group, a piperidine ring, and a fluoropyridine moiety, which contribute to its biological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to various diseases, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways associated with mood regulation and cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Study 1: PDE Inhibition

A study evaluated the inhibitory effects of various carbamate derivatives, including this compound, on phosphodiesterase activity in vitro. The results indicated that this compound significantly reduced PDE activity compared to control groups, suggesting potential applications in treating conditions like erectile dysfunction and pulmonary hypertension .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of carbamates, this compound demonstrated notable efficacy against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Activity TypeTarget/EffectReference
Enzyme InhibitionPDEs (phosphodiesterases)
AntimicrobialStaphylococcus aureus
Neurotransmitter ModulationPotential mood regulation

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited effective bactericidal properties at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Potential in Cancer Treatment

The compound's structural similarities to other pharmacologically active molecules suggest potential applications in oncology. For instance, derivatives with similar piperidine structures have been investigated for their ability to inhibit specific cancer-related pathways, such as those involving TRIB2 or YAP proteins. These pathways are crucial for tumor growth and metastasis, indicating that the compound could be explored further for its anticancer properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its efficacy. Research has shown that modifications in the substituents of the piperidine ring can significantly influence biological activity. For example, variations in the fluorine substitution on the pyridine ring have been linked to enhanced potency against specific bacterial strains and cancer cells .

Drug Development Potential

The unique chemical structure of this compound positions it as a candidate for further drug development:

Property Details
Target Diseases Bacterial infections, Cancer
Mechanism of Action Antibacterial activity; potential anticancer pathways
Current Research Status Under investigation for SAR and efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on related piperidine derivatives demonstrated their effectiveness against biofilm-forming strains of Staphylococcus species, which are notoriously difficult to treat due to their resistance mechanisms. The findings indicated that these compounds could serve as alternative treatments in cases where traditional antibiotics fail .

Case Study 2: Cancer Pathway Inhibition

Research into compounds with similar structures has revealed their potential to act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies focusing on TRIB2 inhibition have shown promising results in preclinical models, suggesting that modifications leading to enhanced binding affinity could be beneficial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate
Reactant of Route 2
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Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate

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